![molecular formula C16H20N4O2 B5555215 1-{[3-(4-甲苯基)-1,2,4-恶二唑-5-基]甲基}-4-哌啶甲酰胺](/img/structure/B5555215.png)

1-{[3-(4-甲苯基)-1,2,4-恶二唑-5-基]甲基}-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, closely related to the compound of interest, involves various strategies focusing on the construction of the oxadiazole ring. These methods include the cyclization of hydrazides with carboxylic acids or their derivatives, and reactions involving amidoximes and acylating agents. Such synthetic routes have been extensively reviewed, highlighting their importance in developing compounds with enhanced pharmacological profiles (Asif, 2014); (Verma et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including those similar to the compound , is characterized by the presence of a five-membered aromatic ring containing nitrogen and oxygen atoms. This structure is crucial for their interaction with various biological targets, facilitating binding through numerous weak interactions. Their unique structural features enable effective engagement with enzymes and receptors, contributing to a broad spectrum of biological activities (Rana et al., 2020).

Chemical Reactions and Properties

1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present on the ring. These reactions are pivotal for the modification and optimization of their pharmacological properties. The oxadiazole ring can also participate in ring-opening reactions, leading to new derivatives with potentially distinct biological activities (Kumar et al., 2023).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents attached to the oxadiazole ring. These properties are critical for their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles, which ultimately affect their therapeutic efficacy and safety.

Chemical Properties Analysis

Oxadiazole derivatives exhibit a wide range of chemical properties, including their ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions are significant for their binding affinity to biological targets. Additionally, their chemical reactivity can be tailored through structural modifications, enhancing their biological activity and selectivity for specific targets (Wang et al., 2022).

科学研究应用

药代动力学和代谢

一项研究探讨了 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的分布和代谢,重点介绍了其通过粪便和尿液的消除,并确定了主要的循环成分和代谢物。这项研究提供了对该药物药代动力学的见解,这对于开发治疗失眠症至关重要 (Renzulli et al., 2011)。

放射性示踪剂应用

另一项研究评估了 11C-CS1P1(一种靶向鞘氨醇-1-磷酸受体 1 的放射性示踪剂)在人体中的安全性、剂量测定和特性。由于该受体在多发性硬化症和其他疾病中发挥作用,因此引起了人们的兴趣,该研究支持了 11C-CS1P1 在评估人类临床人群中炎症方面的安全性 (Brier et al., 2022)。

代谢谱分析

在人尿中对 L-735,524(一种有效的 HIV-1 蛋白酶抑制剂)的代谢谱分析确定了主要的代谢途径和代谢物,为理解该药物的代谢命运及其对治疗功效和安全性的潜在影响提供了基础 (Balani et al., 1995)。

驱避效果

对避蚊胺和哌啶驱避剂对普通伊蚊和黑蝇有效性的研究为预防虫媒疾病的潜在应用提供了有价值的信息。研究发现显着的驱避作用,特别是哌啶化合物,强调了其在公共卫生干预中的效用 (Debboun et al., 2000)。

治疗潜力

最后,一种新型 B 细胞淋巴瘤-2 抑制剂 Venetoclax 在人体的代谢和分布情况揭示了其吸收、代谢和排泄。了解这些特性对于优化 Venetoclax 在治疗血液系统恶性肿瘤中的治疗用途至关重要 (Liu et al., 2017)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

属性

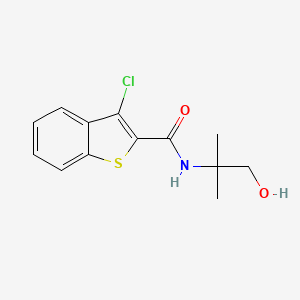

IUPAC Name |

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-11-2-4-13(5-3-11)16-18-14(22-19-16)10-20-8-6-12(7-9-20)15(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDNBTUQGPFZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-p-Tolyl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine-4-carboxylic acid amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)

![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)